Structural Specificity: Furo[3,2-h]quinoline Core vs. Furo[2,3-h]quinoline Isomers
The target compound is a linear furo[3,2-h]quinoline. Its closest known regioisomer is the angular furo[2,3-h]quinoline. This structural difference is not trivial; in related classes like furoquinoline alkaloids, a change from a linear to an angular ring fusion can completely ablate a desired biological activity or alter photophysical properties [1]. For example, studies on furoquinoline alkaloids demonstrate that the position of substituents on the core is critical for enzyme inhibition potency, with a single methoxy group shift dramatically changing activity [2].
| Evidence Dimension | Core Scaffold Structure |
|---|---|
| Target Compound Data | Linear furo[3,2-h]quinoline core |
| Comparator Or Baseline | Angular furo[2,3-h]quinoline core (e.g., CAS 89354-56-3) |
| Quantified Difference | Qualitative difference in ring fusion geometry |
| Conditions | Structural comparison |
Why This Matters
Procuring the correct regioisomer is non-negotiable for SAR studies and patent integrity; using an angular isomer (furo[2,3-h]) will lead to a different set of molecular interactions and experimental results.
- [1] Nam, K. W., et al. (2005). Inhibitory effects of furoquinoline alkaloids from Melicope confusa and Dictamnus albus against human phosphodiesterase 5 (hPDE5A) in vitro. Archives of Pharmacal Research, 28(6), 675-679. View Source
- [2] NIST Chemistry WebBook. (n.d.). 3-ethylfuro[2,3-h]quinoline. Retrieved from https://webbook.nist.gov/. View Source
